
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant applications in medicinal chemistry, particularly as antiviral or anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the protection of ribofuranose sugars and the subsequent coupling with purine bases. The benzoyl groups are used to protect the hydroxyl groups of the ribofuranose during the reaction. The methyl group is introduced to the ribofuranosyl moiety to enhance the compound’s stability and biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions may be less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the ribofuranosyl moiety.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleic acid analogs.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids, leading to chain termination or mutations.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are essential for drug development and production. They are often used in high-throughput screening assays to identify potential therapeutic agents.
作用機序
The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids. Once incorporated, they can inhibit nucleic acid synthesis by causing chain termination or introducing mutations. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 9-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine
- 9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-9H-purin-2-amine
Uniqueness
The presence of the 2-C-methyl group in 9-(2,3,5-Tri-O-benzoyl-2-C-methyl-|A-D-ribofuranosyl)-9H-purin-2-amine enhances its stability and biological activity compared to similar compounds. This modification can lead to improved pharmacokinetic properties and increased efficacy in medicinal applications.
特性
分子式 |
C32H27N5O7 |
|---|---|
分子量 |
593.6 g/mol |
IUPAC名 |
[(2R,4S,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25?,30-,32+/m1/s1 |
InChIキー |
GXGGEVLLHVPIBG-HTNXJRNASA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=CN=C(N=C54)N)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
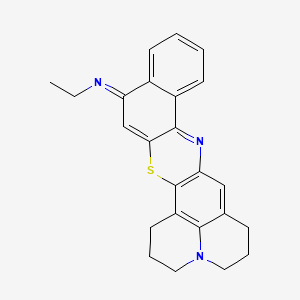
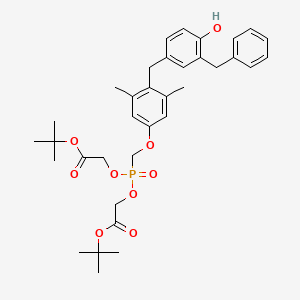
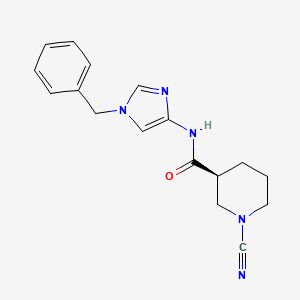
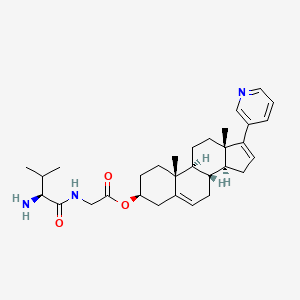
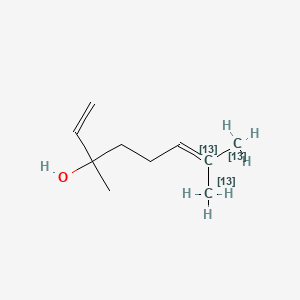
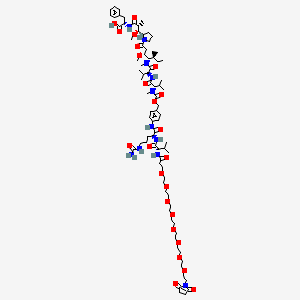
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
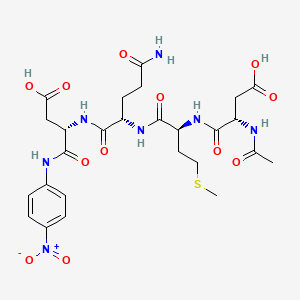

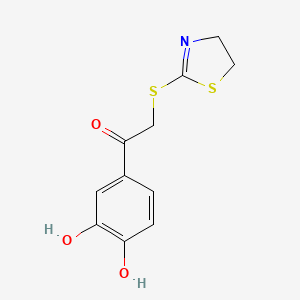
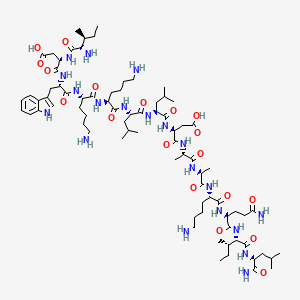

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
